SHP2 Inhibitor Scaffold Selectivity: 5-Fold Window Against 20 Mammalian PTPs
Derivatives of 7-hydroxyindole-2-carboxylic acid serve as the core anchoring moiety for potent and selective SHP2 inhibitors. The lead inhibitor '11a-1', built on this scaffold, demonstrates an IC50 of 200 nM against SHP2 and achieves greater than 5-fold selectivity over a panel of 20 other mammalian PTPs [1]. This selectivity is directly attributed to the 7-hydroxyindole-2-carboxylic acid group forming four hydrogen bonds with the SHP2 active site backbone (residues including S460), a structural feature not present with other hydroxyindole regioisomers [1].
| Evidence Dimension | Inhibitory potency and target selectivity |
|---|---|
| Target Compound Data | IC50 = 200 nM for SHP2; >5-fold selectivity against 20 mammalian PTPs (for derivative 11a-1 containing the core pharmacophore) |
| Comparator Or Baseline | Panel of 20 other mammalian PTPs (including PTP1B, TCPTP, SHP1, etc.) |
| Quantified Difference | >5-fold selectivity window for SHP2 over all other PTPs tested |
| Conditions | In vitro enzymatic assay against recombinant PTP domains |
Why This Matters
For procurement in oncology-focused medicinal chemistry, this compound enables the design of inhibitors with a defined selectivity window, minimizing off-target PTP-related toxicity and providing a clear rationale for SAR development over alternative indole-based cores.
- [1] Zeng, L. F., Zhang, R. Y., Yu, Z. H., et al. Therapeutic Potential of Targeting the Oncogenic SHP2 Phosphatase. Journal of Medicinal Chemistry, 2014, 57(15), 6594-6609. DOI: 10.1021/jm5006176. View Source
